molecular formula C9H8FNO4 B14843732 [6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid

[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid

Cat. No.: B14843732
M. Wt: 213.16 g/mol
InChI Key: RRHLPOQUKGLHPU-UHFFFAOYSA-N
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Description

[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a methoxycarbonyl group attached to a pyridine ring. These functional groups impart specific chemical properties that make the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl 3-nitropyridine-4-carboxylate with cesium fluoride in dry dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired fluorinated product.

Industrial Production Methods

Industrial production of [6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification reactions to form esters or undergo hydrolysis to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Esterification: Esters of this compound.

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is unique due to its specific combination of a fluorine atom and a methoxycarbonyl group on a pyridine ring. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

2-(6-fluoro-4-methoxycarbonylpyridin-2-yl)acetic acid

InChI

InChI=1S/C9H8FNO4/c1-15-9(14)5-2-6(4-8(12)13)11-7(10)3-5/h2-3H,4H2,1H3,(H,12,13)

InChI Key

RRHLPOQUKGLHPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)F)CC(=O)O

Origin of Product

United States

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